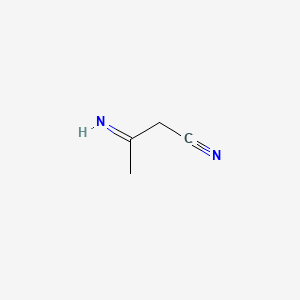Butanenitrile, 3-imino-
CAS No.: 1118-60-1
Cat. No.: VC14445936
Molecular Formula: C4H6N2
Molecular Weight: 82.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1118-60-1 |
|---|---|
| Molecular Formula | C4H6N2 |
| Molecular Weight | 82.10 g/mol |
| IUPAC Name | 3-iminobutanenitrile |
| Standard InChI | InChI=1S/C4H6N2/c1-4(6)2-3-5/h6H,2H2,1H3 |
| Standard InChI Key | CSIFGMFVGDBOQC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=N)CC#N |
Introduction
Chemical Identity and Physicochemical Properties
3-Iminobutyronitrile is a colorless to pale-yellow liquid with a molecular weight of 82.10 g/mol . Its density is 0.92 g/cm³, and it exhibits a boiling point of 253.1°C at 760 mmHg . The compound’s flash point, a critical parameter for handling safety, is 106.9°C . Additional physicochemical parameters include a vapor pressure of 0.019 mmHg at 25°C and a refractive index of 1.466 . The molecular structure (Fig. 1) features a nitrile group (-CN) and an imino group (=NH) positioned on adjacent carbon atoms, conferring both electrophilic and nucleophilic reactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 82.10 g/mol | |
| Density | 0.92 g/cm³ | |
| Boiling Point | 253.1°C at 760 mmHg | |
| Flash Point | 106.9°C | |
| Vapor Pressure | 0.019 mmHg at 25°C | |
| Refractive Index | 1.466 |
Figure 1: 2D structure of 3-iminobutyronitrile . The imino group (=NH) and nitrile group (-CN) are positioned at the third and first carbon atoms, respectively.
Synthetic Routes and Industrial Production
Diazotization and Coupling Reactions
A principal method for synthesizing 3-iminobutyronitrile involves diazotization followed by coupling. In a protocol described by Gouda et al., 2-aminothiophenes are diazotized using sodium nitrite () and hydrochloric acid () to form diazonium salts . These salts subsequently couple with 3-iminobutyronitrile in ethanol under sodium acetate buffer conditions, yielding hydrazone derivatives (e.g., compounds 3a-c) . This route highlights the compound’s role in constructing pyrazole scaffolds, which exhibit antitumor activity .
Patent-Protected Processes
The European Patent EP0370357A1 discloses an optimized synthesis to minimize sodium prussiate byproducts, enhancing industrial viability . The process involves reacting acrylonitrile derivatives with ammonia or primary amines in the presence of alkali metal hydroxides . For example:
This method achieves high yields (≥85%) and is scalable for photographic coupler production .
Applications in Pharmaceutical and Material Sciences
Antitumor Agent Synthesis
3-Iminobutyronitrile is a key precursor in synthesizing 3-aminopyrazoles, which demonstrate cytotoxicity against cancer cell lines. Gouda et al. reported that hydrazones derived from 3-iminobutyronitrile (e.g., compound 3a) undergo cyclization with hydrazine hydrate to form 3-aminopyrazoles (4a-c) . These compounds inhibit tumor growth by interfering with DNA replication, as evidenced by in vitro assays against HepG2 and MCF-7 cells .
Photographic Couplers
The compound’s utility in imaging technologies is underscored by its role in producing 1H-pyrazolo[1,5-b]-1,2,4-triazoles, critical magenta couplers in color photography . The nitrile group facilitates cyclocondensation reactions with triazole precursors, forming light-sensitive dyes that enhance color fidelity in films .
Pharmacological Significance and Mechanism of Action
Structure-Activity Relationships (SAR)
Modifications to the 3-iminobutyronitrile scaffold significantly alter bioactivity. For instance, substituting the naphthalene moiety with benzene reduces ENT1/ENT2 inhibition, whereas halogenation (e.g., fluorine at the meta position) restores potency . These findings highlight the importance of aromatic substituents in optimizing drug-like properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume